3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline
Overview
Description
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline is an organic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and an aniline group attached via a methylene bridge
Mechanism of Action
Target of Action
Pyrazole-based compounds, which include 3-[(3,5-dimethyl-1h-pyrazol-1-yl)methyl]aniline, are known for their diverse pharmacological effects . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, a protein target in Leishmania, justified the better antileishmanial activity of a similar compound .
Mode of Action
It’s known that pyrazole-based compounds can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme . This suggests that the compound might interact with its targets, possibly metal ions or proteins, leading to changes that result in its pharmacological effects.
Biochemical Pathways
Given the known antileishmanial and antimalarial activities of similar compounds , it can be inferred that the compound may affect the biochemical pathways related to these diseases.
Pharmacokinetics
A similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . This suggests that this compound might also have favorable pharmacokinetic properties.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . This suggests that the compound might have similar effects at the molecular and cellular levels.
Action Environment
It’s known that factors like the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts significantly influence the catalytic activities of similar compounds .
Biochemical Analysis
Biochemical Properties
The compound 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline is known to exhibit tautomerism . This phenomenon may influence its reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Cellular Effects
Pyrazole-based ligands, which include this compound, have been used in various applications such as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline typically involves the alkylation of 3,5-dimethyl-1H-pyrazole with a suitable benzyl halide derivative. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with benzyl chloride in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine for halogenation.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitroanilines, sulfonated anilines, and halogenated anilines.
Scientific Research Applications
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the pyrazole ring, which can interact with active sites of enzymes.
Industry: Utilized in the synthesis of advanced materials, such as polymers and dyes, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-1-yl)methyl]aniline: Lacks the methyl groups at positions 3 and 5 of the pyrazole ring.
3,5-dimethyl-1H-pyrazole: Lacks the aniline group.
N-methyl-3,5-dimethyl-1H-pyrazole: Contains a methyl group on the nitrogen atom of the pyrazole ring.
Uniqueness
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline is unique due to the presence of both the 3,5-dimethylpyrazole and aniline moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(3,5-dimethylpyrazol-1-yl)methyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9-6-10(2)15(14-9)8-11-4-3-5-12(13)7-11/h3-7H,8,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQRNXKPVQMHEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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